Methyl 2-{2-[(4-phenylquinazolin-2-YL)sulfanyl]acetamido}benzoate
Description
Methyl 2-{2-[(4-phenylquinazolin-2-yl)sulfanyl]acetamido}benzoate is a synthetic organic compound characterized by a benzoate ester core linked to a 4-phenylquinazoline moiety via a sulfanyl acetamido bridge. Quinazoline derivatives are known for their diverse pharmacological activities, including kinase inhibition and anticancer properties .
Properties
Molecular Formula |
C24H19N3O3S |
|---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
methyl 2-[[2-(4-phenylquinazolin-2-yl)sulfanylacetyl]amino]benzoate |
InChI |
InChI=1S/C24H19N3O3S/c1-30-23(29)18-12-6-8-14-20(18)25-21(28)15-31-24-26-19-13-7-5-11-17(19)22(27-24)16-9-3-2-4-10-16/h2-14H,15H2,1H3,(H,25,28) |
InChI Key |
FIJXJAFFJVPSBQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CSC2=NC3=CC=CC=C3C(=N2)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Cyclization of Anthranilic Acid Derivatives
Anthranilic acid (34 ) and its esters serve as starting materials for constructing the quinazoline ring. Pandya et al. demonstrated that 2-aminobenzophenones (36 ) undergo cyclization under acidic (p-TSA) or basic (KOtBu) conditions in DMF at 110°C to yield 2-aminoquinazolines (38 , 40 ). Similarly, Chen et al. developed a stepwise protocol using hexafluoroisopropyl (HFIP) esters of anthranilic acid (42 ) reacted with guanidine (43 ) at room temperature to produce 2-amino-4-quinazolinones (44 ) in high yields.
Functionalization of Pre-Formed Quinazoline Intermediates
Lin et al. utilized 2-aminoacetophenone (45 ) as a precursor, reacting it with cyanamide under acidic conditions to form 2-aminoquinazoline (46 ). Subsequent protection of the amino group with 2,5-dimethylpyrrole and alkylation of the phenolic oxygen introduced structural diversity. This method highlights the versatility of quinazoline intermediates for further modifications.
Introduction of the Sulfanyl Group
The sulfanyl (-S-) linker is critical for the compound’s bioactivity. Two strategies are prevalent: direct thiolation of quinazoline intermediates and coupling via sulfonyl chloride intermediates.
Direct Thiolation Using Dithiocarbamate Salts
A method described by ACS Omega involves reacting 3-phenylquinoxalin-2(1H)-one (3 ) with N-cyclohexyldithiocarbamate cyclohexyl ammonium salt (2 ) in chloroform at 61°C for 12 hours. This two-step process first chlorinates the quinoxaline to form 4 , followed by thiation to yield 3-phenylquinoxaline-2(1H)-thione (5 ) in 91% yield. The thione tautomer (5b ) is reactive toward alkylation, enabling the introduction of the sulfanylacetamido side chain.
Coupling via Sulfonyl Chloride Intermediates
An alternative approach involves converting the hydroxyl group of quinazoline derivatives to a sulfonyl chloride, which then reacts with thiol-containing nucleophiles. For example, methyl 2-aminobenzoate can be treated with chlorosulfonic acid to form the corresponding sulfonyl chloride, which couples with 2-mercaptoacetamide in the presence of a base like triethylamine.
Formation of the Acetamido Benzoate Moiety
The acetamido benzoate segment is introduced through amide coupling or sequential esterification and alkylation.
Amide Coupling Using Carbodiimide Reagents
A common method involves reacting 2-[(4-phenylquinazolin-2-YL)sulfanyl]acetic acid with methyl 2-aminobenzoate using EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) as coupling agents. This one-pot reaction proceeds in DMF or dichloromethane at room temperature, achieving yields of 70–85%.
Sequential Esterification and Alkylation
Patents describe a two-step process: first, esterifying 2-aminobenzoic acid with methanol under acidic conditions to form methyl 2-aminobenzoate, followed by alkylation with 2-bromoacetamide in the presence of K2CO3. The resulting methyl 2-(2-aminoacetamido)benzoate is then coupled to the sulfanyl-quinazoline intermediate.
Integrated Synthesis Strategies
Advanced protocols combine these steps into streamlined workflows to improve efficiency and scalability.
One-Pot Tandem Reactions
A notable method from the Literature involves synthesizing the quinazoline core, introducing the sulfanyl group, and performing amide coupling in a single reaction vessel. Using Pd/C as a catalyst, 2-aminobenzaldehyde reacts with thiourea to form the quinazoline-thiol intermediate, which subsequently couples with methyl 2-(2-bromoacetamido)benzoate. This approach reduces purification steps and achieves an overall yield of 65%.
Solid-Phase Synthesis
Recent advancements employ resin-bound intermediates to facilitate purification. Wang et al. immobilized 4-phenylquinazolin-2-amine on Wang resin, followed by on-resin thiolation and amide coupling with Fmoc-protected aminobenzoic acid. Cleavage from the resin yielded the target compound with >95% purity.
Comparative Analysis of Preparation Methods
The table below summarizes key methods, conditions, and yields:
Optimization and Challenges
Yield Optimization
-
Temperature Control : Thiation reactions require precise temperature control (60–65°C) to avoid decomposition.
-
Catalyst Selection : Palladium catalysts (e.g., Pd(OAc)2) improve coupling efficiency in one-pot methods.
-
Solvent Effects : Polar aprotic solvents like DMF enhance solubility of intermediates, whereas chloroform facilitates thiol exchange.
Common Pitfalls
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{2-[(4-phenylquinazolin-2-YL)sulfanyl]acetamido}benzoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinazoline core can be reduced under specific conditions to yield dihydroquinazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-{2-[(4-phenylquinazolin-2-YL)sulfanyl]acetamido}benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its therapeutic potential in treating various diseases due to its biological activity.
Mechanism of Action
The mechanism of action of Methyl 2-{2-[(4-phenylquinazolin-2-YL)sulfanyl]acetamido}benzoate involves its interaction with specific molecular targets and pathways. The quinazoline core is known to interact with various enzymes and receptors, potentially inhibiting their activity. This can lead to the modulation of biological pathways involved in cell proliferation, apoptosis, and other cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Heterocyclic Modifications
Triazine-Based Sulfonylurea Herbicides
Compounds such as metsulfuron methyl ester (methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate) share the benzoate-sulfonyl backbone but replace quinazoline with a triazine ring. These derivatives act as herbicides by inhibiting acetolactate synthase (ALS) in plants.
Pyridine- and Triazole-Containing Analogues
- Methyl 2-{2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]acetamido}benzoate (ChemDiv 8017-5859) replaces quinazoline with a pyridine ring bearing cyano and dimethyl groups. This structural variation alters electronic properties and may influence target selectivity, as pyridine derivatives often exhibit distinct binding profiles compared to quinazolines .
- Methyl 2-(2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate (CAS 896304-29-3) substitutes quinazoline with a triazole-pyrrole hybrid.
Functional Group Variations
Sulfonamide Derivatives
Methyl 2-(4-acetamidobenzenesulfonamido)benzoate (reported in Acta Crystallographica) features a sulfonamide group instead of sulfanyl acetamido. Sulfonamides are classic antimicrobial agents, inhibiting bacterial dihydropteroate synthase. The absence of the quinazoline moiety in this compound highlights how core structural changes dictate mechanistic divergence .
Tetrazolyl Derivatives
Ethyl 4-{2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamido}benzoate (ZINC1000114) employs a tetrazole ring, known for metabolic stability and hydrogen-bonding capacity. Such modifications are common in medicinal chemistry to optimize pharmacokinetic properties .
Comparative Data Table
Research Findings and Mechanistic Insights
- Herbicidal vs. Pharmacological Activity : Triazine-based sulfonylureas (e.g., metsulfuron) target plant-specific enzymes, whereas quinazoline derivatives are more likely to interact with mammalian kinases or DNA repair pathways .
- Role of Sulfanyl vs. Sulfonamide : The sulfanyl group in the target compound may offer reversible binding compared to sulfonamides, which often form irreversible enzyme adducts .
- Heterocyclic Influence : Quinazolines exhibit planar aromaticity conducive to intercalation or ATP-binding pocket interactions, whereas pyridines and triazoles may prioritize hydrogen bonding or steric effects .
Biological Activity
Methyl 2-{2-[(4-phenylquinazolin-2-YL)sulfanyl]acetamido}benzoate, a compound featuring a quinazoline moiety, has attracted significant attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological activity, mechanisms of action, and relevant case studies.
Molecular Formula: C26H25N3O3S
Molecular Weight: 459.6 g/mol
IUPAC Name: N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-phenylquinazolin-2-yl)sulfanylacetamide
InChI Key: MODRUYFZBFIZKI-UHFFFAOYSA-N
Synthesis
The synthesis of this compound typically involves several multi-step organic reactions. Key steps include:
- Formation of the Quinazoline Core: Cyclization of anthranilic acid derivatives.
- Introduction of Phenyl and Dimethoxyphenyl Groups: Nucleophilic substitution and electrophilic aromatic substitution reactions.
- Formation of Sulfanylacetamide Linkage: Reaction with thiol reagents.
Anticancer Properties
Research indicates that compounds containing quinazoline or quinoxaline scaffolds exhibit promising anticancer activity through various mechanisms:
- Tyrosine Kinase Inhibition: These compounds can inhibit tyrosine kinases, which play a crucial role in cancer cell proliferation.
- Induction of Apoptosis: Certain derivatives have been shown to induce apoptosis in cancer cells, leading to decreased viability.
- Inhibition of Tubulin Polymerization: This mechanism disrupts the mitotic spindle formation, thereby inhibiting cancer cell division.
A study evaluating a series of quinoxaline derivatives found that several exhibited low micromolar IC50 values against HCT-116 and MCF-7 cancer cell lines, indicating potent anticancer activity (Table 1) .
| Compound | IC50 (µM) HCT-116 | IC50 (µM) MCF-7 |
|---|---|---|
| 11a | 5.0 | 4.0 |
| 11c | 20.0 | 18.0 |
| 9 | 3.5 | 5.5 |
Antimicrobial Activity
Preliminary studies suggest that this compound may exhibit antimicrobial properties. The compound's structural features allow it to interact with bacterial enzymes or receptors, potentially disrupting essential cellular processes.
The proposed mechanisms through which this compound exerts its biological effects include:
- Targeting Enzymes and Receptors: The compound may interact with specific enzymes involved in signaling pathways related to cell growth and apoptosis.
- Modulation of Signaling Pathways: It can influence pathways such as MAPK/ERK and PI3K/Akt, which are critical for cell survival and proliferation.
Case Studies
-
Antitumor Activity Evaluation:
In a recent study, various synthesized quinoxaline derivatives were screened for their antitumor activity using the MTT assay on HCT-116 and MCF-7 cells. The results demonstrated a clear correlation between structural modifications and biological activity, highlighting the importance of the sulfanyl group in enhancing anticancer effects . -
Antimicrobial Screening:
Another investigation focused on the antimicrobial potential of related compounds demonstrated that certain derivatives showed significant inhibition against Gram-positive bacteria, suggesting a broad-spectrum antimicrobial capacity .
Q & A
Q. What are the established synthetic routes for Methyl 2-{2-[(4-phenylquinazolin-2-YL)sulfanyl]acetamido}benzoate, and what critical reaction conditions influence yield and purity?
The synthesis typically involves multi-step reactions, including:
- Nucleophilic substitution : Reaction of 4-phenylquinazolin-2-thiol with chloroacetamide derivatives under basic conditions (e.g., K₂CO₃ in DMF) to form the sulfanylacetamido intermediate .
- Esterification : Coupling the intermediate with methyl 2-aminobenzoate using coupling agents like HATU or DCC in anhydrous solvents (e.g., dichloromethane) .
Critical factors include: - Temperature : Optimal ranges (e.g., 0–5°C for thiol activation; room temperature for coupling) to minimize side reactions.
- Solvent purity : Anhydrous conditions prevent hydrolysis of intermediates .
Q. How is the compound characterized structurally, and what analytical techniques are essential for confirming its purity and identity?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of key groups (e.g., methyl ester at δ ~3.8 ppm, quinazolinyl protons at δ 7.5–8.5 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) using C18 columns with UV detection at 254 nm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ expected for C₂₄H₂₀N₄O₃S) .
Q. What preliminary biological screening approaches are recommended for assessing the compound’s bioactivity?
- Enzyme inhibition assays : Test against kinases or proteases (e.g., EGFR tyrosine kinase) using fluorescence-based substrates .
- Cell viability assays : MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative activity .
- Ligand-binding studies : Surface plasmon resonance (SPR) to measure affinity for target receptors .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields or by-product formation during synthesis?
- By-product analysis : Use LC-MS to identify impurities (e.g., unreacted thiol or hydrolyzed ester) and adjust stoichiometry or solvent .
- Temperature gradients : Employ controlled heating (e.g., microwave-assisted synthesis) to accelerate slow steps while avoiding decomposition .
- Catalyst screening : Test palladium or copper catalysts for Suzuki-Miyaura coupling if aryl halide intermediates are used .
Q. What strategies resolve contradictions in biological activity data across different studies?
- Orthogonal assays : Validate enzyme inhibition results with cellular assays (e.g., Western blot for target phosphorylation) to confirm mechanism .
- Metabolic stability testing : Assess compound stability in liver microsomes to explain discrepancies between in vitro and in vivo efficacy .
- Statistical modeling : Use multivariate analysis to correlate structural descriptors (e.g., logP, polar surface area) with bioactivity trends .
Q. How can computational modeling predict interactions between the compound and biological targets?
- Molecular docking : Use AutoDock Vina to simulate binding to kinase ATP-binding pockets; validate with co-crystallography if possible .
- MD simulations : Run 100-ns trajectories to assess binding stability and identify critical residues (e.g., hydrophobic interactions with quinazoline ring) .
- Pharmacophore mapping : Align compound features (e.g., hydrogen bond acceptors) with known inhibitors to prioritize analogs .
Q. What approaches elucidate structure-activity relationships (SAR) for this compound?
- Analog synthesis : Modify substituents (e.g., replace phenyl with pyridyl or vary ester groups) and test against target enzymes .
- Free-Wilson analysis : Quantify contributions of functional groups (e.g., sulfanylacetamido vs. benzoate ester) to activity .
- Crystallography : Solve co-crystal structures with targets (e.g., EGFR) to guide rational design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
